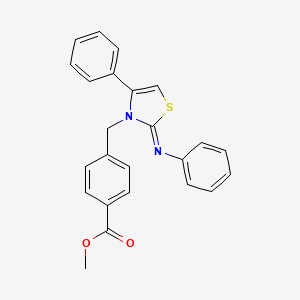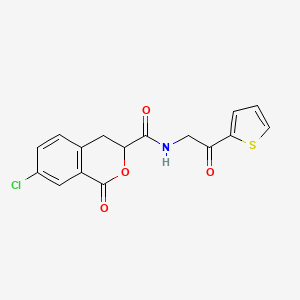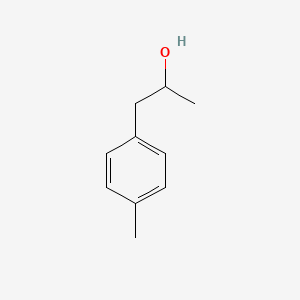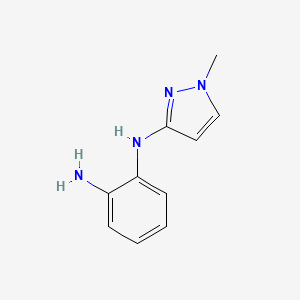![molecular formula C17H16BrNO3 B2379152 [(2-Phenylethyl)carbamoyl]methyl 4-bromobenzoate CAS No. 717125-85-4](/img/structure/B2379152.png)
[(2-Phenylethyl)carbamoyl]methyl 4-bromobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(2-Phenylethyl)carbamoyl]methyl 4-bromobenzoate, also known as BAM, is a chemical compound that has been extensively studied for its potential use in scientific research. BAM is a member of the class of compounds known as benzamides, which have been shown to have a range of biological activities.
作用機序
The mechanism of action of [(2-Phenylethyl)carbamoyl]methyl 4-bromobenzoate is not fully understood, but it is thought to involve the inhibition of enzymes involved in cellular processes such as DNA replication and protein synthesis. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication, and ribosomal protein S6 kinase, an enzyme involved in protein synthesis. By inhibiting these enzymes, this compound may disrupt cellular processes and lead to cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth and proliferation of cancer cells. Additionally, this compound has been shown to have antibacterial activity against a range of bacterial strains, including drug-resistant strains. It has also been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as arthritis and colitis.
実験室実験の利点と制限
[(2-Phenylethyl)carbamoyl]methyl 4-bromobenzoate has several advantages for lab experiments. It is a highly pure compound that can be synthesized in high yields, making it readily available for research. Additionally, this compound has a range of biological activities that make it a valuable tool for studying cellular processes and disease mechanisms. However, there are also limitations to using this compound in lab experiments. It has been shown to have cytotoxic effects on some normal cells, so caution must be taken when using it in experiments. Additionally, the mechanism of action of this compound is not fully understood, so further research is needed to fully elucidate its effects.
将来の方向性
There are several future directions for research on [(2-Phenylethyl)carbamoyl]methyl 4-bromobenzoate. One area of research could focus on further elucidating the mechanism of action of this compound. Understanding how this compound interacts with cellular processes could lead to the development of more targeted therapies for cancer and other diseases. Additionally, further research could focus on optimizing the synthesis of this compound to improve yields and purity. This could make it more readily available for research and potentially lead to the development of new treatments. Finally, research could focus on exploring the potential of this compound as a treatment for other diseases, such as bacterial infections and inflammatory diseases.
合成法
The synthesis of [(2-Phenylethyl)carbamoyl]methyl 4-bromobenzoate is a multi-step process that involves the reaction of 4-bromobenzoic acid with N-methyl-N-(2-phenylethyl)amine to form the intermediate this compound. This intermediate is then purified and isolated to obtain the final product, this compound. The synthesis of this compound has been optimized to produce high yields and purity, making it a valuable compound for scientific research.
科学的研究の応用
[(2-Phenylethyl)carbamoyl]methyl 4-bromobenzoate has been shown to have a range of biological activities, including antitumor, antimicrobial, and anti-inflammatory effects. It has been studied as a potential treatment for cancer, bacterial infections, and inflammatory diseases. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. It has also been shown to have antibacterial activity against a range of bacterial strains, including drug-resistant strains. Additionally, this compound has been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as arthritis and colitis.
特性
IUPAC Name |
[2-oxo-2-(2-phenylethylamino)ethyl] 4-bromobenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrNO3/c18-15-8-6-14(7-9-15)17(21)22-12-16(20)19-11-10-13-4-2-1-3-5-13/h1-9H,10-12H2,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEBCPYLTIPMVNP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)COC(=O)C2=CC=C(C=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Chloro-[1,1'-biphenyl]-3-sulfonyl chloride](/img/structure/B2379070.png)


![2-((5-phenyl-1,2,4-oxadiazol-3-yl)methyl)-7,8,9,10-tetrahydro-[1,2,4]triazino[4,5-b]indazol-1(2H)-one](/img/structure/B2379076.png)
![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzofuran-2-carboxamide hydrochloride](/img/structure/B2379078.png)

![N-[1-(4-methoxyphenyl)ethyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanamide](/img/no-structure.png)
![1-[4-(tert-butyl)benzyl]-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one](/img/structure/B2379083.png)
![EThyl 2-[N-(3-bromo-2-nitrophenyl)methanesulfonamido]acetate](/img/structure/B2379084.png)
![5-Sulfamoyl-2-[3-(trifluoromethyl)phenyl]benzoic acid](/img/structure/B2379085.png)
![2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2379087.png)
![2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-chlorophenyl)acetamide](/img/structure/B2379088.png)
